![molecular formula C13H13N3O3S B1345826 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142210-07-8](/img/structure/B1345826.png)

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Overview

Description

The compound 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a derivative of β-amino acids with a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This class of compounds has been studied for various biological activities and is known to be a part of several synthetic routes for pharmaceuticals, particularly antibiotics like cephalosporins .

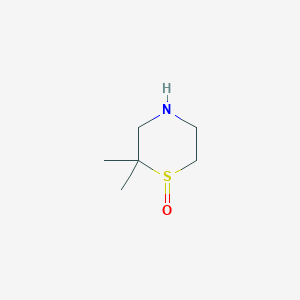

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the Hantzsch method, which is a condensation reaction used to prepare heterocyclic compounds. Starting materials such as N-phenyl-N-thiocarbamoyl-β-alanine are used to synthesize N,N-disubstituted β-amino acids with thiazole and other aromatic or heterocyclic substituents . Another synthetic route for similar compounds starts with cyanoacetamide, followed by a series of reactions including oximation, alkylation, aminolysis, bromation, and cyclization to obtain the desired thiadiazole derivatives .

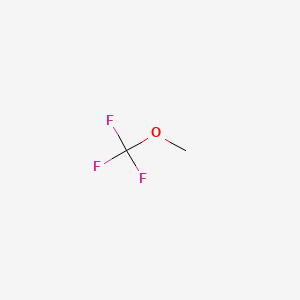

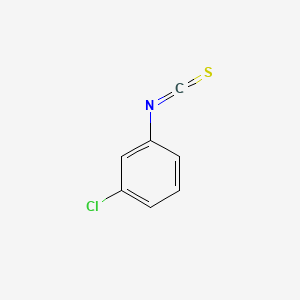

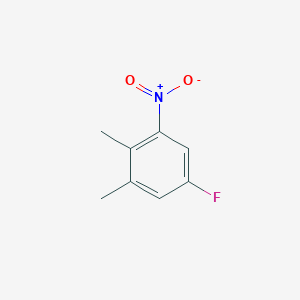

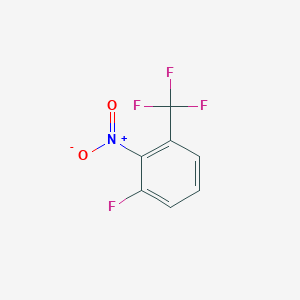

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can form hydrogen bonds and engage in π-π stacking interactions. These interactions are crucial for the stability of the molecular crystals and can influence the biological activity of the compounds. X-ray crystallography has been used to determine the stereochemical structure of these compounds, confirming the presence of the thiadiazole ring and its substituents .

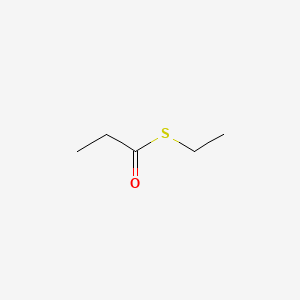

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including those that lead to the formation of cocrystals and salts with other compounds. For instance, the interaction of thiadiazole derivatives with carboxylic acids can result in the formation of adducts and salts through hydrogen bonding and proton transfer. These reactions are significant for the modification of the compound's properties and can be exploited in drug design .

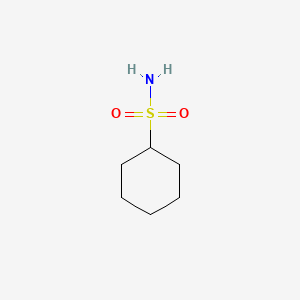

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring contributes to the compound's ability to form stable crystals and engage in specific interactions with biological targets. These compounds have been found to exhibit antimicrobial activity and, in some cases, can promote plant growth and increase seed yield and oil content. The absence of a sulfonamide group, which is a common feature in carbonic anhydrase inhibitors, does not prevent these compounds from being effective inhibitors of human carbonic anhydrase isozymes, suggesting a diverse range of potential pharmacological applications .

Scientific Research Applications

Synthesis and Biological Activity

- Chemical Synthesis : The compound is part of a class of chemicals synthesized through complex chemical processes, involving transformations of carboxylic acids and their derivatives. For example, 2-amino-1,3,4-thiadiazoles, closely related to the compound , are synthesized from various acids and exhibit potential for biological activity (Petkevich et al., 2021).

Photophysical and Photochemical Properties

- Photodynamic Therapy Application : Derivatives of thiadiazole, similar to the requested compound, have been studied for their photophysical and photochemical properties. These properties make them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Biological Properties

- Antibacterial Activity : Certain 1,3,4-thiadiazole derivatives, which are structurally related to the specified compound, have shown strong antibacterial activity against specific bacteria such as Staphylococcus aureus. This suggests potential applications in combating bacterial infections (Hirao & Kato, 1971).

Applications in Material Science

- Modification of Polymers : Derivatives of thiadiazole, like the compound , have been utilized in modifying polymers to enhance their properties. For example, poly vinyl alcohol/acrylic acid hydrogels were modified using thiadiazole derivatives, leading to increased thermal stability and potential applications in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

3-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVBJNASGDTSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

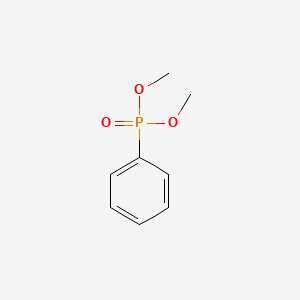

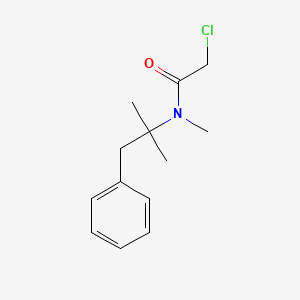

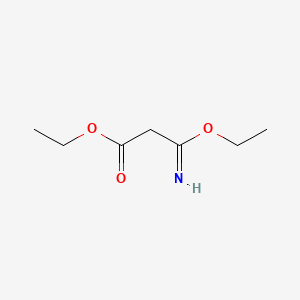

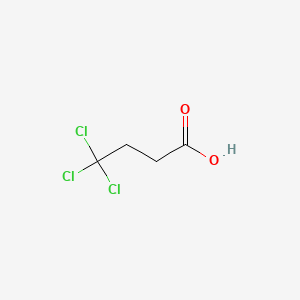

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.